molecular formula C12H14ClN3O2S B2956881 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide CAS No. 1436010-45-5

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B2956881
CAS No.: 1436010-45-5
M. Wt: 299.77
InChI Key: QIEIJGMGEHYDIA-UHFFFAOYSA-N
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Description

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, linked to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with N,N-dimethylthiazolidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carbonyl chloride: A precursor in the synthesis of the target compound.

    2-Chloropyridine-3-carboxylic acid: Another related compound with similar structural features.

    2-Chloro-3-pyridinecarbonitrile: Shares the pyridine ring with a chlorine substituent.

Uniqueness

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide is unique due to its combination of a pyridine ring and a thiazolidine ring, which imparts specific chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(2-chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-15(2)12(18)9-6-19-7-16(9)11(17)8-4-3-5-14-10(8)13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIJGMGEHYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CSCN1C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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